2-Phenylethyl isothiocyanate

Catalog No.
S539487
CAS No.
2257-09-2
M.F
C9H9NS
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethyl isothiocyanate

CAS Number

2257-09-2

Product Name

2-Phenylethyl isothiocyanate

IUPAC Name

2-isothiocyanatoethylbenzene

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

IZJDOKYDEWTZSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=C=S

Solubility

110 mg/L @ 20 °C (exp)
Insoluble in water; Soluble in triacetin and heptane
Soluble (in ethanol)

Synonyms

JC-5411; JC5411; JC 5411; purity > 98%, is in stock. Current shipping out time is about 2 weeks after order is received. CoA, QC data and MSDS documents are available in one week after order is received.

Canonical SMILES

C1=CC=C(C=C1)CCN=C=S

Description

The exact mass of the compound Phenethyl isothiocyanate is 163.0456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.74e-04 minsoluble in water; soluble in triacetin and heptanesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cancer Chemoprevention

PEITC's potential to prevent cancer is a major area of scientific investigation. Studies have shown that PEITC may inhibit the growth and proliferation of cancer cells in various laboratory and animal models []. Researchers believe PEITC might work through multiple mechanisms, including:

  • Inducing cell death (apoptosis) in cancer cells [].
  • Inhibiting enzymes that activate carcinogens [].
  • Reducing inflammation, which can contribute to cancer development [].

Anti-inflammatory Properties

PEITC's anti-inflammatory properties are another area of scientific exploration. Research suggests that PEITC may help modulate the immune system and reduce inflammatory responses []. This might be beneficial in conditions like inflammatory bowel disease and arthritis.

Detoxification Support

PEITC is believed to support the body's natural detoxification processes by inducing enzymes that help eliminate harmful substances [].

Other Areas of Research

Scientific studies are exploring the potential applications of PEITC in various other areas, including:

  • Neurological disorders like Alzheimer's disease and Parkinson's disease [].
  • Bacterial infections [].

2-Phenylethyl isothiocyanate is a naturally occurring compound classified as an isothiocyanate. It is derived from the hydrolysis of glucosinolates, specifically gluconasturtiin, which is found in cruciferous vegetables like watercress. The chemical structure of 2-phenylethyl isothiocyanate consists of a phenethyl group attached to a nitrogen atom through a carbon chain, giving it the molecular formula C₉H₉N₃S. This compound is known for its distinctive pungent aroma and has garnered attention for its potential health benefits and biological activities.

  • Induction of apoptosis: PEITC may trigger programmed cell death (apoptosis) in cancer cells [].
  • Modulation of gene expression: PEITC might influence the expression of genes involved in cell growth and survival [, ].
  • Antioxidant and detoxification effects: PEITC may interact with cellular antioxidant pathways and detoxification enzymes [].

PEITC is generally considered safe when consumed in amounts typically found in cruciferous vegetables. However, high doses might cause irritation of the gastrointestinal tract [].

Typical of isothiocyanates. These reactions include:

  • Nucleophilic Substitution: Isothiocyanates can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water or aqueous solutions, 2-phenylethyl isothiocyanate can undergo hydrolysis to form phenethyl amine and carbon dioxide.
  • Electrophilic Reactions: The electrophilic nature of the isothiocyanate group allows it to react with various biological molecules, including proteins and nucleic acids, which may affect their structure and function.

2-Phenylethyl isothiocyanate exhibits a range of biological activities:

  • Antifungal Properties: Studies have demonstrated its effectiveness against fungi such as Alternaria alternata, where it inhibits spore germination and mycelial growth in a dose-dependent manner. The minimum inhibitory concentration has been reported as 1.22 mM .
  • Anticancer Potential: Research indicates that this compound may play a role in chemoprevention, particularly against prostate cancer, by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial Effects: The compound has shown activity against various microorganisms, making it a candidate for use in food preservation and agricultural applications.

The synthesis of 2-phenylethyl isothiocyanate can be achieved through several methods:

  • Enzymatic Hydrolysis: The most common method involves the enzymatic conversion of gluconasturtiin using myrosinase, which catalyzes the breakdown of glucosinolates into isothiocyanates.
  • Chemical Synthesis: It can also be synthesized through the reaction of phenethylamine with carbon disulfide followed by hydrolysis to yield the desired isothiocyanate.

2-Phenylethyl isothiocyanate has various applications across different fields:

  • Food Industry: Used as a natural preservative due to its antifungal and antimicrobial properties.
  • Pharmaceuticals: Investigated for its potential use in cancer treatment and prevention due to its bioactive properties.
  • Agriculture: Employed as a biopesticide to control fungal pathogens in crops.

Interaction studies involving 2-phenylethyl isothiocyanate have focused on its effects on cellular mechanisms:

  • Cell Membrane Integrity: Research indicates that 2-phenylethyl isothiocyanate disrupts cell membrane integrity in fungi, leading to increased permeability and cell death .
  • Toxin Reduction: The compound reduces the levels of mycotoxins produced by fungi, which enhances food safety .

Several compounds share structural similarities with 2-phenylethyl isothiocyanate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenethyl isothiocyanateContains a phenethyl groupKnown for anticancer properties
Benzyl isothiocyanateContains a benzyl groupExhibits strong antibacterial activity
Allyl isothiocyanateContains an allyl groupNoted for its pungent odor and flavor
Propyl isothiocyanateContains a propyl groupUsed primarily in food flavoring

Uniqueness of 2-Phenylethyl Isothiocyanate

What distinguishes 2-phenylethyl isothiocyanate from other similar compounds includes its specific antifungal activity against particular pathogens such as Alternaria alternata, along with its potential applications in cancer prevention. Its unique combination of bioactivity and natural occurrence makes it an important compound for further research in both health and agricultural sectors.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Nearly Colourless liquid; Strong green irritating aroma

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.04557046 g/mol

Monoisotopic Mass

163.04557046 g/mol

Boiling Point

139.00 to 140.00 °C. @ 11.00 mm Hg

Heavy Atom Count

11

Density

1.087-1.097

LogP

3.47 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6U7TFK75KV

GHS Hazard Statements

Aggregated GHS information provided by 1640 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenethyl Isothiocyanate is an isothiocyanate found in cruciferous vegetables with chemopreventive and potential antitumor activities. Although the mechanism of action is unclear, phenethyl Isothiocyanate (PEITC) was shown to induce apoptosis in tumor cells, possibly mediated through its metabolic intermediates, reactive oxygen species (ROS). PEITC also is able to activate ERK and JNK signal transduction, which in turn induces expression of stress-responsive genes. Specifically, this agent has been shown to reactivate gene expression of a detoxification enzyme, glutathione S-transferase that is silenced in prostate carcinoma.

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2257-09-2

Metabolism Metabolites

Phenethyl isothiocyanate has known human metabolites that include (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2-phenylethylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid.

Wikipedia

Phenethyl_isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, (2-isothiocyanatoethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Freitas E, Aires A, de Santos Rosa EA, Saavedra MJ. Antibacterial activity and synergistic effect between watercress extracts, 2-phenylethyl isothiocyanate and antibiotics against 11 isolates of Escherichia coli from clinical and animal source. Lett Appl Microbiol. 2013 Oct;57(4):266-73. doi: 10.1111/lam.12105. PubMed PMID: 23682789.
2: Kleszczyński K, Ernst IM, Wagner AE, Kruse N, Zillikens D, Rimbach G, Fischer TW. Sulforaphane and phenylethyl isothiocyanate protect human skin against UVR-induced oxidative stress and apoptosis: role of Nrf2-dependent gene expression and antioxidant enzymes. Pharmacol Res. 2013 Dec;78:28-40. doi: 10.1016/j.phrs.2013.09.009. PubMed PMID: 24121007.
3: Li Q, Zhan M, Chen W, Zhao B, Yang K, Yang J, Yi J, Huang Q, Mohan M, Hou Z, Wang J. Phenylethyl isothiocyanate reverses cisplatin resistance in biliary tract cancer cells via glutathionylation-dependent degradation of Mcl-1. Oncotarget. 2016 Mar 1;7(9):10271-82. doi: 10.18632/oncotarget.7171. PubMed PMID: 26848531; PubMed Central PMCID: PMC4891119.
4: Ernst IM, Wagner AE, Schuemann C, Storm N, Höppner W, Döring F, Stocker A, Rimbach G. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Pharmacol Res. 2011 Mar;63(3):233-40. doi: 10.1016/j.phrs.2010.11.005. PubMed PMID: 21109004.
5: Li RW, Li C, Wang TT. Transcriptomic alterations in human prostate cancer cell LNCaP tumor xenograft modulated by dietary phenethyl isothiocyanate. Mol Carcinog. 2013 Jun;52(6):426-37. doi: 10.1002/mc.21873. PubMed PMID: 22308101.
6: Welte CU, de Graaf RM, van den Bosch TJ, Op den Camp HJ, van Dam NM, Jetten MS. Plasmids from the gut microbiome of cabbage root fly larvae encode SaxA that catalyses the conversion of the plant toxin 2-phenylethyl isothiocyanate. Environ Microbiol. 2016 May;18(5):1379-90. doi: 10.1111/1462-2920.12997. PubMed PMID: 26234684.
7: Wu WJ, Zhang Y, Zeng ZL, Li XB, Hu KS, Luo HY, Yang J, Huang P, Xu RH. β-phenylethyl isothiocyanate reverses platinum resistance by a GSH-dependent mechanism in cancer cells with epithelial-mesenchymal transition phenotype. Biochem Pharmacol. 2013 Feb 15;85(4):486-96. doi: 10.1016/j.bcp.2012.11.017. PubMed PMID: 23219523.
8: Jakubikova J, Cervi D, Ooi M, Kim K, Nahar S, Klippel S, Cholujova D, Leiba M, Daley JF, Delmore J, Negri J, Blotta S, McMillin DW, Hideshima T, Richardson PG, Sedlak J, Anderson KC, Mitsiades CS. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma. Haematologica. 2011 Aug;96(8):1170-9. doi: 10.3324/haematol.2010.029363. PubMed PMID: 21712538; PubMed Central PMCID: PMC3148911.
9: Su JC, Lin K, Wang Y, Sui SH, Gao ZY, Wang ZG. In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells. Int J Clin Exp Pathol. 2015 Apr 1;8(4):4269-76. PubMed PMID: 26097624; PubMed Central PMCID: PMC4467011.
10: Huong LD, Shin JA, Choi ES, Cho NP, Kim HM, Leem DH, Cho SD. β-Phenethyl isothiocyanate induces death receptor 5 to induce apoptosis in human oral cancer cells via p38. Oral Dis. 2012 Jul;18(5):513-9. doi: 10.1111/j.1601-0825.2012.01905.x. PubMed PMID: 22309674.
11: Konsue N, Ioannides C. Phenethyl isocyanate is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. Arch Toxicol. 2010 Oct;84(10):751-9. doi: 10.1007/s00204-010-0522-z. PubMed PMID: 20140730.
12: Bolloskis MP, Carvalho FP, Loo G. Iron depletion in HCT116 cells diminishes the upregulatory effect of phenethyl isothiocyanate on heme oxygenase-1. Toxicol Appl Pharmacol. 2016 Apr 15;297:22-31. doi: 10.1016/j.taap.2016.02.024. PubMed PMID: 26945724.
13: Huong le D, Shim JH, Choi KH, Shin JA, Choi ES, Kim HS, Lee SJ, Kim SJ, Cho NP, Cho SD. Effect of β-phenylethyl isothiocyanate from cruciferous vegetables on growth inhibition and apoptosis of cervical cancer cells through the induction of death receptors 4 and 5. J Agric Food Chem. 2011 Aug 10;59(15):8124-31. doi: 10.1021/jf2006358. PubMed PMID: 21702500.
14: Eisa NH, ElSherbiny NM, Shebl AM, Eissa LA, El-Shishtawy MM. Phenethyl isothiocyanate potentiates anti-tumour effect of doxorubicin through Akt-dependent pathway. Cell Biochem Funct. 2015 Dec;33(8):541-51. doi: 10.1002/cbf.3153. PubMed PMID: 26548747.
15: Zheng L, Zheng F. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomed Chromatogr. 2015 Apr;29(4):619-25. doi: 10.1002/bmc.3323. PubMed PMID: 25209958.
16: Hu Y, Lu W, Chen G, Zhang H, Jia Y, Wei Y, Yang H, Zhang W, Fiskus W, Bhalla K, Keating M, Huang P, Garcia-Manero G. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate. Blood. 2010 Oct 14;116(15):2732-41. doi: 10.1182/blood-2009-11-256354. PubMed PMID: 20566897; PubMed Central PMCID: PMC3324257.
17: Tsai JT, Liu HC, Chen YH. Suppression of inflammatory mediators by cruciferous vegetable-derived indole-3-carbinol and phenylethyl isothiocyanate in lipopolysaccharide-activated macrophages. Mediators Inflamm. 2010;2010:293642. doi: 10.1155/2010/293642. PubMed PMID: 20414337; PubMed Central PMCID: PMC2855117.
18: Hwang ES, Lee HJ. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. Int J Food Sci Nutr. 2010 May;61(3):324-36. doi: 10.3109/09637481003639092. PubMed PMID: 20402549.
19: Qin CZ, Zhang X, Wu LX, Wen CJ, Hu L, Lv QL, Shen DY, Zhou HH. Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects. J Agric Food Chem. 2015 Apr 8;63(13):3311-22. doi: 10.1021/jf504627e. Review. PubMed PMID: 25798652.
20: Gupta B, Chiang L, Chae K, Lee DH. Phenethyl isothiocyanate inhibits hypoxia-induced accumulation of HIF-1α and VEGF expression in human glioma cells. Food Chem. 2013 Dec 1;141(3):1841-6. doi: 10.1016/j.foodchem.2013.05.006. PubMed PMID: 23870899.

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